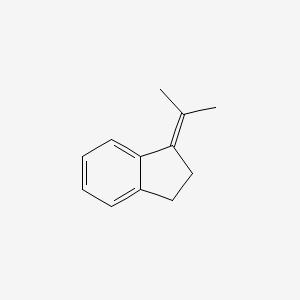
1-(Propan-2-ylidene)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropylidene-indan is an organic compound belonging to the indan family, characterized by a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylidene-indan can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts alkylation reaction can be employed, where an indanone derivative reacts with isopropylidene chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of 1-isopropylidene-indan typically involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylidene-indan undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups, Lewis acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Halogenated or nitrated indan derivatives.
Scientific Research Applications
1-Isopropylidene-indan has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isopropylidene-indan involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-Indanone: Shares a similar core structure but lacks the isopropylidene group.
Indane-1,3-dione: Another related compound with different functional groups and applications.
Uniqueness: Its isopropylidene group allows for unique substitution patterns and reactivity compared to other indan derivatives .
Properties
CAS No. |
61370-23-8 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-propan-2-ylidene-1,2-dihydroindene |
InChI |
InChI=1S/C12H14/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6H,7-8H2,1-2H3 |
InChI Key |
WJOJYJRCQDJBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


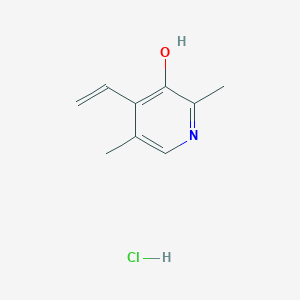

![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
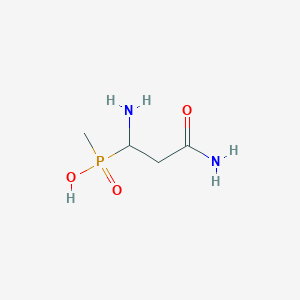
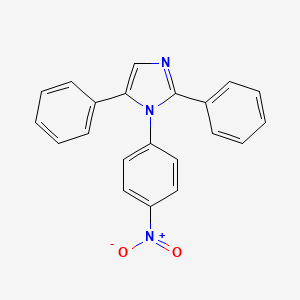
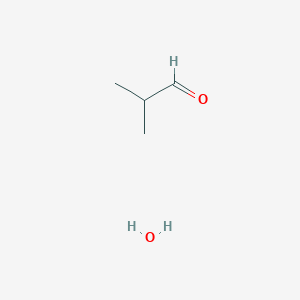

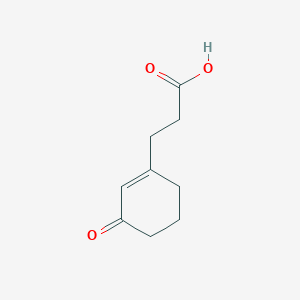
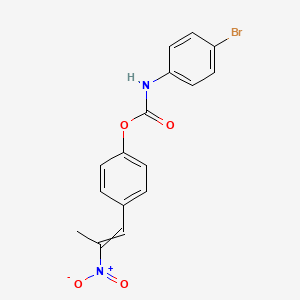
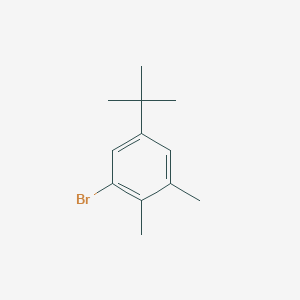


![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
